4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
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Overview
Description
4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a cyclopropyl group and a methoxy group linked to a piperidine ring, which is further connected to a benzo[dioxepin] moiety via a sulfonyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting from a suitable pyrimidine precursor, such as 4,6-dichloropyrimidine, the cyclopropyl group can be introduced via a nucleophilic substitution reaction using cyclopropylamine.
Introduction of the Methoxy Group: The methoxy group can be introduced through a reaction with methanol in the presence of a base.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized separately, often starting from piperidine and introducing the sulfonyl group through a reaction with a sulfonyl chloride derivative.
Coupling with Benzo[dioxepin]: The benzo[dioxepin] moiety can be synthesized via a cyclization reaction of appropriate precursors, followed by sulfonylation.
Final Coupling: The piperidine intermediate is then coupled with the pyrimidine core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzo[dioxepin] moiety.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The methoxy group can be substituted under suitable conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicinal chemistry, 4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with protein residues, while the pyrimidine core might engage in hydrogen bonding or π-π interactions with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-6-methoxypyrimidine: Lacks the piperidine and benzo[dioxepin] moieties, making it less complex.
6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine: Similar structure but without the cyclopropyl group.
Uniqueness
The uniqueness of 4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine lies in its combination of structural features, which confer specific reactivity and potential biological activity. The presence of the cyclopropyl group, the methoxy group, and the sulfonyl-linked piperidine and benzo[dioxepin] moieties make it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-cyclopropyl-6-[[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c26-31(27,18-4-5-20-21(12-18)29-11-1-10-28-20)25-8-6-16(7-9-25)14-30-22-13-19(17-2-3-17)23-15-24-22/h4-5,12-13,15-17H,1-3,6-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIRGTLWBSGVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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